(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate (2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17209113
InChI: InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1
SMILES:
Molecular Formula: C17H26O9S
Molecular Weight: 406.4 g/mol

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS No.:

Cat. No.: VC17209113

Molecular Formula: C17H26O9S

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate -

Specification

Molecular Formula C17H26O9S
Molecular Weight 406.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate
Standard InChI InChI=1S/C17H26O9S/c1-8(2)27-17-16(25-12(6)21)15(24-11(5)20)14(23-10(4)19)13(26-17)7-22-9(3)18/h8,13-17H,7H2,1-6H3/t13-,14-,15+,16-,17+/m1/s1
Standard InChI Key MTKXENHSHOOVMI-UUAJXVIYSA-N
Isomeric SMILES CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(C)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(isopropylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate, reflecting its β-D-glucopyranoside backbone with acetyl protections at positions 2, 3, 4, and 5, and an isopropylthio group at the anomeric carbon (C-1) . Its molecular formula is C₁₇H₂₆O₉S, with a molecular weight of 406.45 g/mol . The stereochemistry is critical for its biochemical interactions, as the β-configuration at the anomeric center influences glycosidase binding affinity .

Physicochemical Properties

Key physicochemical properties include:

PropertyValueSource
CAS Number55692-84-7
SolubilitySoluble in DCM, DMSO, ethanol
Storage Conditions-80°C (6 months); -20°C (1 month)
Purity≥95% (HPLC)

The compound’s stability is contingent on proper storage, with repeated freeze-thaw cycles leading to degradation .

Synthetic Methodology and Optimization

Overview of Thioglycoside Synthesis

The synthesis of thioglycosides like this compound typically involves three stages: (1) anomeric activation, (2) protective group manipulation, and (3) final functionalization . A modified protocol from Demchenko et al. (2023) outlines a robust route starting from glucose pentaacetate :

  • Anomeric Thiolation: BF₃·Et₂O catalyzes the displacement of the anomeric acetate by p-thiocresol, yielding a tetra-O-acetyl-thioglucoside intermediate .

  • Deprotection-Acylation: Sequential removal of acetyl groups followed by benzoylation enhances stability and modulates reactivity .

While the cited procedure targets a benzoylated analog, substituting isopropylthiol in the nucleophilic step enables access to the title compound .

Practical Considerations for Synthesis

  • Chemoselectivity: The Lewis acid BF₃·Et₂O selectively activates the anomeric acetate due to its acetal-like geometry, minimizing side reactions .

  • Crystallization: Product purification via ethanol crystallization achieves >90% yield, avoiding chromatography .

  • Scalability: Reactions proceed efficiently under air, eliminating the need for anhydrous conditions .

Biochemical Applications and Research Findings

Glycosidase Modulation

Thio-β-D-glucosides exhibit dual roles as glycosidase inhibitors or activators, depending on their substitution patterns . The isopropylthio group in this compound sterically hinders enzyme active sites, making it a competitive inhibitor for β-glucosidases (IC₅₀ ≈ 50 μM) . Conversely, in α-glucosidase assays, it acts as a weak activator (150% activity at 100 μM), likely due to allosteric interactions .

Substrate Mimetics in Glycobiology

The acetyl protections mimic natural glycosyl donors, enabling the compound to serve as a stable analog in enzymatic glycosylation studies . Its thioglycosidic bond resists hydrolysis, allowing prolonged interaction with glycosyltransferases .

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